molecular formula C20H25CaN7O8 B13654151 Calcium folinate hydrate

Calcium folinate hydrate

Cat. No.: B13654151
M. Wt: 531.5 g/mol
InChI Key: BOTHDXOMAPUDBH-YGTXVPQUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Folinate Hydrate, also known as Leucovorin Calcium, is a reduced and formylated derivative of folic acid that plays a critical role in research, particularly in biochemistry and oncology. Its primary research value lies in its function as a bypass agent for folate metabolic pathways. It is extensively investigated in studies concerning methotrexate rescue therapy; by supplying tetrahydrofolate, it can counteract the toxic effects of the folate antagonist methotrexate on healthy cells, allowing for research into higher, more efficacious dosing of chemotherapeutic agents . Furthermore, its role in cerebral folate deficiency is a key area of study, as it can help restore folate levels in the central nervous system, even in the presence of autoantibodies against folate receptors . Researchers also utilize Calcium Folinate to explore nucleotide synthesis and one-carbon transfer reactions essential for DNA synthesis and cell proliferation. When planning in-vitro experiments, it is important to consider compatibility, as theoretical models and physical testing indicate that mixing Calcium Folinate with high concentrations of bicarbonate can pose a risk of calcium carbonate (CaCO3) precipitation under certain conditions . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C20H25CaN7O8

Molecular Weight

531.5 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,2,3,6,7,8-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;hydrate

InChI

InChI=1S/C20H25N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,20,22-23,25H,5-8,21H2,(H,24,31)(H,26,32)(H,29,30)(H,33,34);;1H2/q;+2;/p-2/t12?,13-,20?;;/m0../s1

InChI Key

BOTHDXOMAPUDBH-YGTXVPQUSA-L

Isomeric SMILES

C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2]

Canonical SMILES

C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2]

Origin of Product

United States

Preparation Methods

Multi-Step Reduction and Formylation from Folic Acid

The classical approach to synthesizing calcium folinate hydrate involves the following key steps:

  • Reduction of Folic Acid to Tetrahydrofolic Acid: Folic acid is dissolved in an alkaline aqueous solution and reduced using sodium borohydride. The reaction is typically conducted at 60-90 °C for 1-3 hours. After cooling, the pH is adjusted to 3-5 using concentrated hydrochloric acid to precipitate tetrahydrofolic acid as an off-white solid, which is isolated by filtration.

  • Formylation of Tetrahydrofolic Acid: The tetrahydrofolic acid is then reacted with methyl formate in an acidic medium at 20-25 °C for 1-2 hours, followed by heating to 55-65 °C with the addition of formic acid and trifluoroacetic acid to yield 5,10-methylenetetrahydrofolate hydrochloride.

  • Salt Formation: The final step involves neutralizing the formylated product with calcium ions to form this compound.

This method, while established, involves multiple reaction steps and careful pH and temperature control to minimize impurities and maximize yield. The molar ratio of folic acid to sodium borohydride is critical, typically maintained between 1:8 and 1:12 to ensure complete reduction.

Yield and Purification

A study focusing on synthesis and purification reported an overall yield of 54%-59%, which is approximately 14%-17% higher than previous methods. The product structure was confirmed by ultraviolet spectroscopy, proton nuclear magnetic resonance, and elemental analysis. The purification involved standard crystallization and filtration techniques, suitable for industrial scale-up.

Advanced and Optimized Synthesis Methods

One-Step Oxidation and Calcium Salt Formation

A recent patented method significantly streamlines the synthesis process by reducing the multi-step procedure into a one-step reaction:

  • The starting material is (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid.

  • This compound undergoes an oxidation reaction in an organic solvent with an oxidant such as cerium ammonium nitrate at low temperature (-20 °C) for 6 hours.

  • Calcium ions are then added in batches until the reaction mixture reaches alkaline pH, precipitating this compound directly.

This method offers several advantages:

  • Shortened Process: The original four-step synthesis is condensed into a single step, reducing complexity and reaction time.

  • Improved Yield: The streamlined process reduces losses from intermediate purification, enhancing overall yield.

  • Simplified Purification: The reaction produces fewer by-products, facilitating easier purification and reducing production cost.

  • Mild Reaction Conditions: The entire synthesis is performed at low temperatures (-20 to 15 °C), minimizing degradation.

Reaction Parameters and Optimization

  • Reduction Step: Sodium borohydride is used in excess (molar ratio 8-12) to ensure complete reduction of folic acid to tetrahydrofolate.

  • Temperature Control: Maintaining reaction temperatures between 60-90 °C during reduction and 20-65 °C during formylation is critical for product quality. The one-step oxidation method requires low temperature (-20 °C) to control reaction rate and avoid side reactions.

  • pH Adjustment: Precise pH control to acidic range (3-5) post-reduction is necessary to precipitate tetrahydrofolate effectively. For calcium salt formation, alkaline pH ensures proper salt precipitation.

  • Purification: Filtration and crystallization are standard, with the one-step method reducing impurities and simplifying purification.

Chemical Reactions Analysis

Structural Reactivity and Stability

Calcium folinate hydrate exhibits pH-dependent stability due to its ester and amide functional groups.

PropertyConditionsObservationsSource
HydrolysisAcidic (pH < 3)Degrades to pteroic acid derivatives
HydrolysisNeutral (pH 6.5–8.5)Stable for 24 hours at 25°C
OxidationPresence of O₂/lightForms 10-formyl-FH₄ oxidation products
  • The InChIKey (BOTHDXOMAPUDBH-YGTXVPQUSA-L) and SMILES structure confirm its stereospecificity, with the active (6S) isomer critical for biological activity .

Folate Cycle Participation

This compound bypasses dihydrofolate reductase (DHFR) inhibition by directly providing 5-formyl-tetrahydrofolate (5-formyl-THF), which interconverts into key 1-carbon carriers:

  • 5,10-Methylene-THF : Substrate for thymidylate synthase (TS), critical for DNA synthesis .

  • 5-Methyl-THF : Primary circulating form; donates methyl groups for homocysteine remethylation .

Enzyme InteractionRole in Folate MetabolismOutcomeSource
Serine hydroxymethyltransferase (SHMT)Converts serine to glycine, generating 5,10-methylene-THFSupports nucleotide synthesis
Methylenetetrahydrofolate dehydrogenase (MTHFD1/2)Oxidizes 5,10-methylene-THF to 10-formyl-THFGenerates NADPH and purine precursors

Methotrexate Rescue

Calcium folinate competes with methotrexate for cellular uptake via the reduced folate carrier (RFC), reversing folate antagonist toxicity :

  • Mechanism : Repletes intracellular THF pools, restoring thymidine and purine synthesis .

  • Dosage : Tailored to methotrexate serum levels (e.g., 15 mg/m² every 6 hours until methotrexate < 0.05 µM) .

5-Fluorouracil (5-FU) Potentiation

Enhances 5-FU cytotoxicity by stabilizing the 5-FU-TS ternary complex:

ParameterEffectClinical ImpactSource
TS inhibitionProlonged enzyme bindingIncreased DNA damage in cancer cells
Intracellular folate poolExpands 5,10-methylene-THF levelsSynergistic antineoplastic activity

Pharmacokinetics

RouteTmax (hr)Cmax (ng/mL)Half-life (hr)ExcretionSource
Intravenous0.1712596.280–90% urine as 5/10-formyl-THF
Intramuscular0.874366.45–8% feces
  • Metabolites : 5-Methyl-THF (active) predominates within 1–3 hours post-administration .

  • pH Sensitivity : Urinary alkalinization (pH ≥ 7) optimizes methotrexate excretion during rescue .

Synthetic and Degradation Reactions

  • Synthesis : Produced via catalytic hydrogenation of folic acid, followed by calcium salt precipitation .

  • Degradation : Under alkaline conditions, hydrolyzes to form p-aminobenzoylglutamate and pterin-6-carboxylic acid .

Scientific Research Applications

Calcium folinate hydrate has a wide range of scientific research applications:

Mechanism of Action

Calcium folinate hydrate exerts its effects by replenishing the reduced folate pool in cells. It bypasses the blockage caused by folic acid antagonists by providing a pre-reduced source of tetrahydrofolate. This allows for the continuation of nucleic acid and amino acid synthesis, which is crucial for cell survival and proliferation. The primary molecular target is dihydrofolate reductase, an enzyme inhibited by methotrexate .

Comparison with Similar Compounds

Calcium Levofolinate (l-LV)

Structural Differences :

  • Calcium levofolinate pentahydrate (CH2900018) is the active L-isomer of folinic acid, whereas CFH contains a racemic mixture of D- and L-isomers .
  • The L-isomer has higher biological activity due to preferential cellular uptake .

Pharmacological Use :

  • Levofolinate is specifically used in combination with 5-FU in colorectal cancer therapy, offering enhanced efficacy and reduced toxicity compared to racemic CFH .
  • CFH, however, remains widely used for methotrexate rescue and folate deficiency anemia .

Analytical Differentiation :

  • High-performance liquid chromatography (HPLC) with a resolution ≥10 between folinate and folic acid peaks ensures precise identification .

Calcium Gluconate

Solubility :

  • Calcium gluconate monohydrate is freely soluble in water but lacks the specificity of CFH for folate-dependent pathways .

Regulatory Standards :

  • Complies with NF and E 503 standards for food additives, whereas CFH adheres to stricter pharmaceutical monographs (USP, EP) .

Calcium D-Saccharate

Role as Excipient :

  • Used as a stabilizer in solid-dose formulations, contrasting with CFH’s active therapeutic role .
  • No folate activity; primarily ensures drug compatibility and shelf life .

Calcium Carbonate and Other Phosphate Binders

Therapeutic Class :

  • Calcium carbonate and lanthanum carbonate hydrate are phosphate binders for chronic kidney disease, unrelated to folate metabolism .

Key Comparative Data

Compound Key Structure/Form Primary Use Solubility (Water) Stability Considerations Pharmacopeial Standards
Calcium Folinate Hydrate C₂₀H₂₁CaN₇O₇·xH₂O Methotrexate rescue, 5-FU synergy Very soluble Light-sensitive; requires tight containers USP, EP
Calcium Levofolinate L-isomer, pentahydrate Enhanced 5-FU efficacy in cancer Freely soluble Similar light sensitivity JP, EP
Calcium Gluconate C₁₂H₂₂CaO₁₄·H₂O Hypocalcemia treatment Freely soluble Stable at room temperature NF, FCC
Calcium D-Saccharate C₆H₁₀CaO₈ Excipient in solid doses Soluble Non-hygroscopic USP (as excipient)

Stability and Formulation Insights

  • Levofolinate Stability : Requires similar light-resistant storage but benefits from isomer-specific activity in targeted therapies .

Biological Activity

Calcium folinate hydrate, also known as leucovorin calcium, is a reduced form of folic acid that exhibits significant biological activity, particularly in the context of cancer treatment and folate deficiency. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

  • Molecular Formula : C20_{20}H21_{21}CaN7_7O7_7·xH2_2O
  • Molecular Weight : 511.51 g/mol
  • Physical State : Light yellow to green crystalline powder
  • Solubility : Soluble in water; practically insoluble in ethanol and acetone

Calcium folinate acts primarily by converting to 5-methyl tetrahydrofolate (5-methyl-THF), the active metabolite that plays a critical role in various biological processes:

  • Rescue Therapy : It serves as a rescue agent to mitigate the toxic effects of folic acid antagonists like methotrexate. By providing an alternative source of folate, it protects normal cells from the cytotoxic effects of these drugs .
  • Cellular Uptake : The compound preferentially enters normal cells over tumor cells due to differences in membrane transport mechanisms, enhancing its protective effects during chemotherapy .
  • Metabolism : After administration, peak plasma levels of 5-methyl-THF are typically reached within 1.3 hours (intravenous) and 2.8 hours (intramuscular). The half-life for total reduced folates is approximately 6.2 hours .

Clinical Applications

Calcium folinate is utilized in various clinical settings:

  • Cancer Treatment : It is used in conjunction with fluoropyrimidines (e.g., 5-fluorouracil) to enhance antitumor efficacy and reduce toxicity associated with chemotherapy regimens .
  • Megaloblastic Anemia : Effective in treating megaloblastic anemia caused by folic acid deficiency, particularly in populations at risk such as pregnant women and individuals with malabsorption syndromes .
  • Overdose Management : It is critical in managing methotrexate overdose and improving the elimination of methotrexate from the body .

Pharmacokinetics

The pharmacokinetic profile of calcium folinate reveals important insights into its absorption and distribution:

Route of AdministrationPeak Time (min)Half-Life (hrs)
Intravenous106.2
Intramuscular28-

Following administration, calcium folinate is rapidly converted to its active form and distributed throughout body tissues, with significant concentrations found in the liver and cerebrospinal fluid .

Research Findings

Several studies have investigated the efficacy and safety of calcium folinate:

  • A systematic review indicated that folinic acid supplementation improves the safety profile of methotrexate in rheumatoid arthritis patients, reducing side effects while maintaining therapeutic efficacy .
  • Clinical trials have demonstrated that combining calcium folinate with 5-fluorouracil significantly enhances treatment outcomes for colorectal cancer patients compared to 5-fluorouracil alone .

Case Studies

  • Colorectal Cancer Treatment : A study involving patients undergoing chemotherapy with 5-fluorouracil showed improved survival rates when treated with calcium folinate as part of their regimen.
  • Megaloblastic Anemia Management : In a cohort of pregnant women diagnosed with megaloblastic anemia, treatment with calcium folinate resulted in rapid hematological improvement compared to standard folic acid therapy.

Q & A

Q. What standardized analytical methods are recommended for identifying Calcium Folinate Hydrate in research settings?

this compound can be identified using:

  • UV-Vis Spectrophotometry : Compare absorption spectra (1:100,000 solution) with a reference standard at identical wavelengths .
  • Infrared Spectroscopy : Match IR spectra (KBr disk method) to the reference standard, focusing on key absorption bands (e.g., amine, carbonyl groups) .
  • Calcium Ion Tests : Confirm calcium presence via qualitative tests (e.g., oxalate precipitation) in a 1:100 aqueous solution .

Q. How should researchers prepare and validate this compound solutions for pH-sensitive experiments?

  • Preparation : Dissolve 1.25 g in 50 mL freshly boiled/cooled water (warm to 40°C if needed).
  • Validation : Ensure pH is 6.8–8.0 using calibrated electrodes. Monitor clarity (absorbance ≤0.25 at 420 nm) to exclude particulate interference .

Q. What purity criteria are critical for ensuring batch consistency in preclinical studies?

  • Heavy Metals : ≤50 ppm lead via Method 2 (e.g., ICP-MS or colorimetric assays) .
  • Related Substances : Use HPLC to ensure impurities ≤1.0% per peak and ≤5.0% total, with folinate resolution ≥10 from folic acid .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC assay results for this compound?

  • System Suitability : Validate column performance by injecting folinate/folic acid mixtures; resolution must be ≥10 .
  • Repeatability : Run 6 replicates of the standard solution; relative standard deviation (RSD) of peak areas must be ≤2.0% .
  • Calibration : Use USP/EP reference standards and anhydrous basis calculations to minimize hydration variability .

Q. What methodological considerations apply to stability studies of this compound under varying storage conditions?

  • Light Sensitivity : Store in light-resistant containers to prevent photodegradation; monitor absorbance changes at 280 nm over time .
  • Temperature/Humidity : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV assays to track degradation products .

Q. How should researchers design experiments to assess this compound’s interaction with metal ions in biological matrices?

  • Chelation Studies : Use potentiometric titration or NMR to quantify binding affinity with Ca²⁺, Mg²⁺, or Fe³⁺.
  • Competitive Assays : Co-incubate with fluorouracil or other chemotherapeutics; measure folinate stability via LC-MS/MS in simulated physiological buffers .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting pharmacokinetic data in animal models?

  • Multivariate Analysis : Apply ANOVA to isolate variables (e.g., dosing interval, formulation type).
  • Bland-Altman Plots : Compare bioanalytical methods (e.g., HPLC vs. ELISA) to identify systematic biases .

Q. How can researchers validate novel quantification methods against pharmacopeial standards?

  • Cross-Validation : Parallel testing of 20+ samples using both novel and USP/EP methods. Calculate correlation coefficients (R² ≥0.98) and intercept significance (p<0.05) .
  • Limit of Detection (LOD) : Determine via serial dilution until signal-to-noise ratio ≥3:1 .

Methodological Tables

Q. Table 1. HPLC Conditions for Assay Validation (Adapted from )

ParameterSpecification
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhasePhosphate buffer (pH 6.8):MeOH (75:25)
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention Time (Folinate)~10 minutes

Q. Table 2. Stability-Indicating Parameters (Adapted from )

ConditionTest IntervalAcceptance Criteria
25°C/60% RH0, 3, 6 monthsPurity ≥98.0%; Related substances ≤2.0%
40°C/75% RH0, 1, 3 monthsDegradation products ≤3.0%

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